molecular formula C13H19NO6S B2437572 3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid CAS No. 445298-45-3

3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

Cat. No. B2437572
M. Wt: 317.36
InChI Key: SWDHUAAHZSDXPZ-UHFFFAOYSA-N
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Description

“3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid” is a chemical compound with the CAS Number: 445298-45-3 . It has a molecular weight of 317.36 . The IUPAC name for this compound is 3-{[bis(2-methoxyethyl)amino]sulfonyl}benzoic acid .


Molecular Structure Analysis

The InChI code for “3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid” is 1S/C13H19NO6S/c1-19-8-6-14(7-9-20-2)21(17,18)12-5-3-4-11(10-12)13(15)16/h3-5,10H,6-9H2,1-2H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid” is a powder that is stored at room temperature .

Scientific Research Applications

  • Chemical Synthesis and Functionalization:

    • 1,3-Bis(trifluoromethyl)benzene was metalated and carboxylated to give 2,6-bis(trifluoromethyl)benzoic acid. This process involved various transformations, such as the production of benzoyl fluoride, benzyl alcohol, benzaldehyde, and methoxy-benzoic acid derivatives (Dmowski & Piasecka-Maciejewska, 1998).
  • Biological Activities:

    • Novel prenylated benzoic acid derivatives were isolated from Piper aduncum leaves, exhibiting antimicrobial and molluscicidal activities. These compounds include various methoxybenzoate derivatives, highlighting the biological significance of benzoic acid derivatives (Orjala et al., 1993).
  • Material Science and Filtration:

    • Novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers. These membranes showed enhanced water flux and dye rejection, demonstrating the application of sulfonated benzoic acid derivatives in advanced filtration technologies (Liu et al., 2012).
  • Organic Chemistry and Synthesis:

    • Bis(2-methoxyethyl)aminosulfur trifluoride was identified as a broad-spectrum deoxofluorinating agent, effective in various organic transformations. This highlights its utility in the synthesis of complex molecules, potentially including benzoic acid derivatives (Lal et al., 1999).
  • Pharmaceutical Research:

    • New antioxidant bromophenols synthesized from benzoic acids showed significant activities against metabolic enzymes. These findings suggest the potential of benzoic acid derivatives in developing new pharmaceutical agents (Öztaşkın et al., 2017).
  • Inorganic Chemistry and Complexes:

    • Schiff base ligands derived from 3,4-diaminobenzoic acid and their metal complexes were synthesized and characterized. These complexes' properties may provide insights into the potential coordination chemistry of benzoic acid derivatives (Mohammadi et al., 2014).
  • Medical Research and Disease Treatment:

    • Bismuth(III) complexes of substituted benzoic acids exhibited significant anti-Leishmanial activity, indicating the therapeutic potential of benzoic acid derivatives in treating diseases such as Leishmaniasis (Andrews et al., 2011).
  • Toxicology Studies:

    • Assessment of the toxicity of various benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, was conducted, indicating their impact on the hepatorenal system and overall toxicity levels (Gorokhova et al., 2020).
  • Luminescent Materials:

    • Red iridium(III) complexes with benzoic acid derivatives were synthesized and showed promising application in OLEDs, demonstrating the potential of these compounds in optoelectronic devices (Su & Zheng, 2019).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which means it is harmful if swallowed . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

3-[bis(2-methoxyethyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6S/c1-19-8-6-14(7-9-20-2)21(17,18)12-5-3-4-11(10-12)13(15)16/h3-5,10H,6-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDHUAAHZSDXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[bis(2-methoxyethyl)sulfamoyl]benzoic Acid

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